VrD2

Alpha-Amylase Inhibition Plant Defensin Structure-Activity Relationship

VrD2 is a 47-residue plant defensin peptide isolated from the seeds of the mung bean (Vigna radiata), belonging to the knottin-like cysteine-stabilized αβ-motif superfamily. Its three-dimensional NMR solution structure comprises an α-helix and a triple-stranded antiparallel β-sheet stabilized by four disulfide bonds.

Molecular Formula
Molecular Weight
Cat. No. B1577316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVrD2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VrD2 Procurement Guide: Structural and Functional Characterization of the Vigna radiata Defensin 2 Protein


VrD2 is a 47-residue plant defensin peptide isolated from the seeds of the mung bean (Vigna radiata), belonging to the knottin-like cysteine-stabilized αβ-motif superfamily [1]. Its three-dimensional NMR solution structure comprises an α-helix and a triple-stranded antiparallel β-sheet stabilized by four disulfide bonds [2]. VrD2 is noted for its antimicrobial activity against a range of gram-positive and gram-negative bacteria and fungi , yet it lacks the insecticidal and α-amylase inhibitory activities exhibited by its close structural homolog VrD1 [3].

Critical Differentiation: Why VrD2 Cannot Be Substituted by Other Plant Defensins Like VrD1


Despite sharing a high degree of structural homology with other plant defensins, particularly VrD1 from the same source organism, VrD2 exhibits a distinct functional profile that precludes simple substitution. While VrD1 is a known inhibitor of insect α-amylase and possesses insecticidal properties [1], VrD2 is completely inactive against this enzyme, even though their global folds are nearly identical [2]. This functional divergence is attributed to key residue differences in the critical L3 loop region, which determines α-amylase binding and inhibition [3]. Consequently, researchers requiring a specific antimicrobial peptide without confounding α-amylase inhibitory activity must select VrD2, while studies focused on enzyme inhibition would necessitate VrD1 or engineered chimeras [4].

Quantitative Evidence for VrD2 Differentiation: Comparative Data for Procurement Decisions


Absence of α-Amylase Inhibitory Activity: VrD2 vs. VrD1 and VrD2 Chimera

VrD2 exhibits no inhibition of Tenebrio molitor α-amylase, in stark contrast to the related defensin VrD1 and an engineered VrD2 chimera [1]. This functional difference is quantified by the complete lack of inhibitory activity for VrD2, whereas VrD1 acts as an insecticidal plant defensin that inhibits this enzyme [2]. The VrD2 chimera, which differs from wild-type VrD2 by only five residues in the L3 loop region, restores α-amylase inhibitory activity [3].

Alpha-Amylase Inhibition Plant Defensin Structure-Activity Relationship

Molecular Mass and Sequence Identity: VrD2 vs. VrD1

VrD2 is a 47-amino acid peptide with a molecular weight of 5503.15 Da . This distinguishes it from VrD1, which has a different primary sequence and a distinct mass [1]. The specific sequence of VrD2 is KTCENLANTYRGPCFTTGSCDDHCKNKEHLRSGRCRDDFRCWCTRNC [2].

Peptide Sequence Molecular Weight Plant Defensin

Antimicrobial Spectrum: VrD2 vs. Fabatin-3 and Cp-Thionin-II

VrD2 has been shown to have antibacterial activity, but recent in silico docking studies against a panel of ESKAPE pathogen targets indicate that VrD2 exhibits lower binding affinity compared to other plant defensins, such as Fabatin-3 [1]. This suggests that while VrD2 is active, its potency may be inferior to some other defensins against specific bacterial targets.

Antimicrobial Peptide ESKAPE Pathogens In Silico Docking

3D NMR Solution Structure: VrD2 vs. VrD1 Structural Features

The NMR solution structure of VrD2 (PDB ID: 2GL1) reveals an α-helix and a triple-stranded antiparallel β-sheet stabilized by four disulfide bonds [1]. In contrast, the structure of VrD1 contains a unique 3(10) helix that is absent in VrD2 [2]. This structural difference, particularly the presence of the 3(10) helix in VrD1, may contribute to its distinct biological activities.

NMR Spectroscopy Protein Structure Cysteine-Stabilized αβ-Motif

Recommended Applications for VrD2 Based on Verifiable Differentiation Data


Structure-Function Studies of Plant Defensins Requiring a Non-α-Amylase Inhibiting Baseline

VrD2 is the ideal choice for experiments designed to decouple antimicrobial activity from α-amylase inhibition. Its complete lack of α-amylase inhibitory activity [1] allows researchers to use it as a negative control or baseline compound when studying the enzyme inhibitory properties of VrD1 or engineered defensins, ensuring that observed effects are not due to VrD2's inherent activity.

Investigations into the Role of the L3 Loop in Defensin Function

The VrD2 sequence and structure serve as a template for protein engineering studies aimed at understanding the role of the L3 loop in α-amylase inhibition. By comparing wild-type VrD2 (inactive) with the VrD2 chimera (active after a 5-residue substitution in the L3 loop) [2], researchers can precisely map the sequence requirements for enzyme inhibition.

Antimicrobial Susceptibility Testing Where α-Amylase Interference is a Concern

In antimicrobial assays involving organisms or media where α-amylase activity could be a confounding factor (e.g., in insect gut models or certain agricultural applications), VrD2 provides a means to assess antimicrobial effects without the added variable of enzyme inhibition. This is a key advantage over using VrD1 [3].

Comparative Genomics and Evolutionary Studies of Plant Defensins

The distinct structural features of VrD2 (absence of a 3(10) helix) and its sequence divergence from VrD1 make it a valuable comparator in phylogenetic analyses of plant defensins [4]. This can help trace the evolutionary trajectories of functional diversification within this peptide family.

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